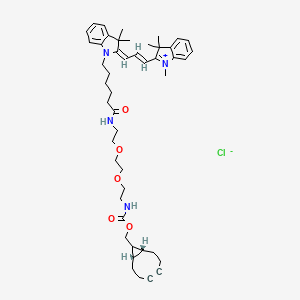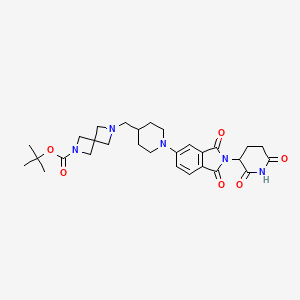
E3 Ligase Ligand-linker Conjugate 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E3 Ligase Ligand-linker Conjugate 5: is a compound that combines an E3 ligase ligand with a linker. This conjugate is specifically designed to act as a Cereblon ligand, attracting the CRBN protein. It serves as a crucial intermediate in the production of full proteolysis-targeting chimeric molecules (PROTACs) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 5 involves the combination of Thalidomide and a specific linker. The preparation method includes dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a stock solution with a concentration of 40 mg/mL. For in vivo formulations, the stock solution is mixed with polyethylene glycol 300 (PEG300), Tween 80, and double-distilled water (ddH2O) to achieve a clear solution .
Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the general approach involves large-scale synthesis of the individual components (Thalidomide and the linker) followed by their conjugation under controlled conditions. The process ensures high purity and yield suitable for research and therapeutic applications.
Chemical Reactions Analysis
Types of Reactions: E3 Ligase Ligand-linker Conjugate 5 primarily undergoes conjugation reactions to form PROTACs. These reactions involve the formation of a ternary complex with the target protein and the E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the target protein .
Common Reagents and Conditions:
Reagents: Thalidomide, specific linker molecules, DMSO, PEG300, Tween 80, ddH2O.
Conditions: Controlled temperature and pH, typically in a laboratory setting.
Major Products: The major product of these reactions is the PROTAC molecule, which facilitates targeted protein degradation.
Scientific Research Applications
E3 Ligase Ligand-linker Conjugate 5 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein function and regulation by enabling selective degradation of specific proteins.
Medicine: Potential therapeutic applications in treating diseases such as cancer, viral infections, and neurodegenerative disorders by targeting disease-relevant proteins for degradation.
Industry: Utilized in drug discovery and development processes to create novel therapeutic agents.
Mechanism of Action
E3 Ligase Ligand-linker Conjugate 5 functions by forming a ternary complex with the target protein and the E3 ligase. This complex induces the ubiquitination of the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in maintaining protein homeostasis within cells .
Comparison with Similar Compounds
- Pomalidomide derivatives
- 4-Hydroxythalidomide derivatives
- Lenalidomide derivatives
Uniqueness: E3 Ligase Ligand-linker Conjugate 5 is unique due to its specific design as a Cereblon ligand, which allows it to effectively attract the CRBN protein and facilitate the formation of PROTACs. This specificity and efficiency make it a valuable tool in targeted protein degradation research .
Properties
Molecular Formula |
C29H37N5O6 |
|---|---|
Molecular Weight |
551.6 g/mol |
IUPAC Name |
tert-butyl 6-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]-2,6-diazaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C29H37N5O6/c1-28(2,3)40-27(39)33-16-29(17-33)14-31(15-29)13-18-8-10-32(11-9-18)19-4-5-20-21(12-19)26(38)34(25(20)37)22-6-7-23(35)30-24(22)36/h4-5,12,18,22H,6-11,13-17H2,1-3H3,(H,30,35,36) |
InChI Key |
MBWIPQJWSVHFIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CN(C2)CC3CCN(CC3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-3-[(4-methylphenyl)sulfonylamino]-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B15136085.png)
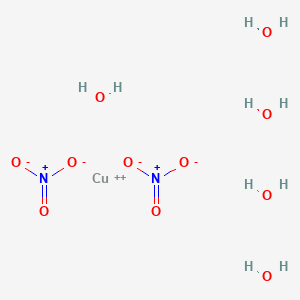


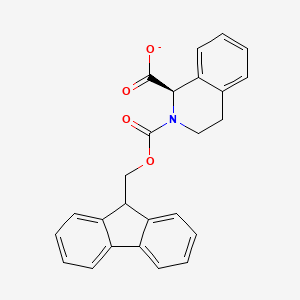
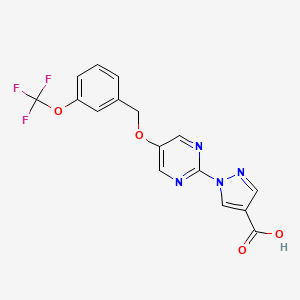


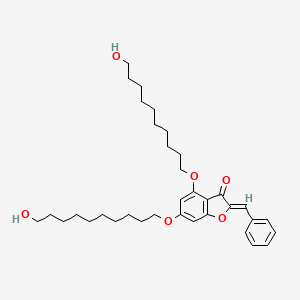
![3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-methoxyquinoxalin-2-amine](/img/structure/B15136135.png)
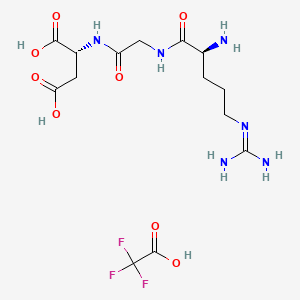
![2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15136138.png)
![3H-1,2,4-Triazino[5,6-b]indole-3-thione, 8-bromo-2,5-dihydro-5-methyl-](/img/structure/B15136151.png)
